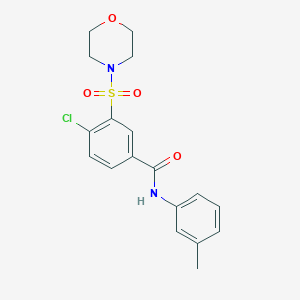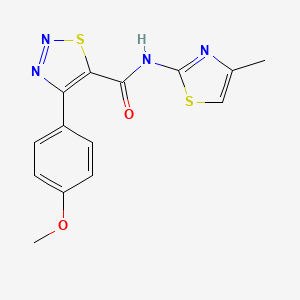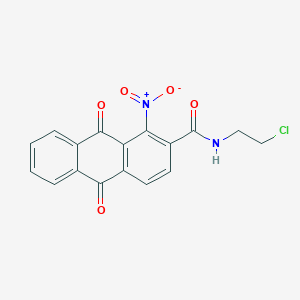![molecular formula C14H13NO4S2 B6116376 2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B6116376.png)
2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate, commonly known as ETT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. ETT is a thiazolidine derivative that has been synthesized through a multistep process involving the reaction of 2-bromo-4'-ethoxyacetophenone with thiosemicarbazide, followed by cyclization and acetylation.
科学的研究の応用
ETT has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antidiabetic, and antioxidant properties. ETT has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It has also been shown to improve insulin sensitivity and glucose uptake in diabetic animal models. Additionally, ETT has been found to possess strong antioxidant activity, which can help protect cells from oxidative stress and damage.
作用機序
The mechanism of action of ETT is not fully understood, but it is believed to involve the modulation of various signaling pathways that regulate cell growth, apoptosis, and metabolism. ETT has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. AMPK activation leads to the inhibition of mTOR, a key regulator of cell growth and proliferation. ETT has also been found to activate the p53 pathway, which is involved in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects
ETT has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including tyrosinase, cholinesterase, and α-glucosidase. ETT has also been shown to reduce lipid peroxidation and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In diabetic animal models, ETT has been found to improve glucose uptake and insulin sensitivity. Additionally, ETT has been shown to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
ETT has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity and high solubility in water, which makes it suitable for in vitro and in vivo studies. However, ETT has some limitations for lab experiments. It has been found to be unstable under acidic conditions and can decompose at high temperatures. Additionally, ETT has limited bioavailability, which can affect its efficacy in vivo.
将来の方向性
There are several future directions for research on ETT. One area of interest is the development of ETT derivatives with improved bioavailability and efficacy. Another area of research is the investigation of the molecular mechanisms underlying the anticancer, antidiabetic, and antioxidant properties of ETT. Additionally, further studies are needed to evaluate the safety and toxicity of ETT in vivo. Finally, the potential use of ETT as a therapeutic agent for various diseases should be explored in clinical trials.
Conclusion
In conclusion, ETT is a synthetic compound that has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antidiabetic, and antioxidant properties. The synthesis of ETT involves a multistep process that starts with the reaction of 2-bromo-4'-ethoxyacetophenone with thiosemicarbazide and ends with acetylation of the thiazolidine ring. ETT has several advantages for lab experiments, but also has some limitations. Future research on ETT should focus on the development of ETT derivatives, investigation of its molecular mechanisms, evaluation of its safety and toxicity, and exploration of its therapeutic potential in clinical trials.
合成法
The synthesis of ETT involves a multistep process that starts with the reaction of 2-bromo-4'-ethoxyacetophenone with thiosemicarbazide in the presence of ethanol and sodium hydroxide. The resulting intermediate is then cyclized under acidic conditions to obtain the thiazolidine ring. The final step involves acetylation of the thiazolidine ring with acetic anhydride in the presence of pyridine to yield ETT.
特性
IUPAC Name |
[2-ethoxy-4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S2/c1-3-18-11-6-9(4-5-10(11)19-8(2)16)7-12-13(17)15-14(20)21-12/h4-7H,3H2,1-2H3,(H,15,17,20)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXYSZITKNGJOS-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=S)S2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-5-(1H-indol-1-ylmethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6116293.png)
![N-[1-(1H-imidazol-1-ylmethyl)-2,2-dimethylpropyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B6116307.png)


![methyl 4-[(3-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate](/img/structure/B6116340.png)
![N~1~-[1-(4-isobutylbenzyl)-3-piperidinyl]-N~2~-methyl-N~2~-(4-pyridinylmethyl)glycinamide](/img/structure/B6116346.png)
![N-[1-(4-ethyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B6116348.png)
![ethyl (4-{[1-(3,4-dichlorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6116352.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6116356.png)
![N-(4-ethylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6116361.png)


![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B6116385.png)
![2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride](/img/structure/B6116390.png)